3-Amino-4,4-dimethyloxan-2-one
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Overview
Description
3-Amino-4,4-dimethyloxan-2-one is an organic compound with the molecular formula C7H13NO2 It is a derivative of oxanone, featuring an amino group at the third position and two methyl groups at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-dimethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,4-dimethylbutanoic acid with a dehydrating agent to form the oxanone ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxanone ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxanones.
Scientific Research Applications
3-Amino-4,4-dimethyloxan-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-4-methyloxan-2-one: Similar structure but with only one methyl group at the fourth position.
3-Amino-4,4-diethyloxan-2-one: Features ethyl groups instead of methyl groups at the fourth position.
3-Amino-4,4-dimethyl-2-oxanone: A positional isomer with the oxanone group at a different position.
Uniqueness: 3-Amino-4,4-dimethyloxan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-amino-4,4-dimethyloxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4-10-6(9)5(7)8/h5H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFFSLZTYBOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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